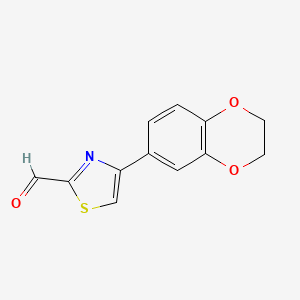

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde

Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound featuring a 1,4-benzodioxin ring fused to a thiazole moiety, with a carbaldehyde functional group at position 2 of the thiazole. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, antimicrobial agents, and immunomodulators .

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-6-12-13-9(7-17-12)8-1-2-10-11(5-8)16-4-3-15-10/h1-2,5-7H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHNLBYOYMCUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde typically involves multi-step organic reactions One common method starts with the preparation of the benzodioxin moiety, which is then coupled with a thiazole derivativeSpecific reagents and catalysts, such as N,N-dimethylformamide (DMF) and lithium hydride (LiH), are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The thiazole ring can participate in electrophilic substitution reactions, where substituents like halogens can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products

Oxidation: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carboxylic acid.

Reduction: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-methanol.

Substitution: Halogenated derivatives of the thiazole ring.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin and thiazole rings contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Functional Group Analysis

- Carbaldehyde vs. Hydrazone (): The carbaldehyde group in the target compound is a reactive electrophilic site, enabling Schiff base formation or nucleophilic additions. In contrast, the hydrazone analog introduces a conjugated system that may enhance stability and metal-binding capacity .

- Carbaldehyde vs. Nitrile (): The nitrile group in 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile increases electrophilicity, favoring reactions like nucleophilic substitutions, whereas the aldehyde may participate in redox reactions or act as a hydrogen bond acceptor .

- Carbaldehyde vs. Carboxamide (): The cyclopentane carboxamide in the analog improves membrane permeability due to increased lipophilicity, whereas the aldehyde’s polarity may limit bioavailability .

Biological Activity

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a benzodioxin moiety and a thiazole ring, which are known for their biological significance. The synthesis typically involves multi-step processes including the formation of the benzodioxin ring through reactions involving catechol and ethylene glycol, followed by the construction of the thiazole ring via thioamide reactions with α-haloketones.

Synthetic Route Summary

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Benzodioxin Formation | Catechol, Ethylene Glycol |

| 2 | Thiazole Ring Formation | Thioamides, α-Haloketones |

| 3 | Coupling Reaction | Carbonyldiimidazole (CDI) or Dicyclohexylcarbodiimide (DCC) |

Enzyme Inhibition

Research indicates that compounds containing the thiazole moiety exhibit significant inhibitory activity against various enzymes. Specifically, studies have shown that this compound can inhibit cholinesterases and lipoxygenases, which are crucial targets in treating neurodegenerative diseases and inflammatory conditions.

Inhibitory Potency

The compound has demonstrated potent inhibition with IC50 values comparable to established inhibitors in the field. For example, similar thiazole derivatives have shown IC50 values in the low micromolar range against acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment .

Antifungal Activity

In vitro studies have reported that derivatives of this compound exhibit moderate to strong antifungal activity against various fungal pathogens. For instance, compounds derived from similar scaffolds have shown effective inhibition against Valsa mali and other plant pathogens at concentrations as low as 50 μg/mL .

Antiviral Properties

Additionally, some derivatives have exhibited antiviral properties against Tobacco Mosaic Virus (TMV), showing promising curative activity at concentrations around 500 μg/mL. This suggests a potential application in agricultural biotechnology for crop protection .

Study 1: Enzyme Inhibition

In a study evaluating enzyme inhibition, a series of thiazole derivatives were tested against AChE. Results indicated that modifications to the thiazole ring significantly affected inhibitory potency. The most potent compound exhibited an IC50 value of 2.7 µM .

Study 2: Antifungal Activity

Another study synthesized various benzodioxin-containing compounds and evaluated their antifungal activity. Compounds showed broad-spectrum efficacy against multiple fungal strains with EC50 values indicating high potency compared to standard antifungal agents .

Q & A

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to dock the compound into target pockets (e.g., TNF-α PDB: 2AZ5). Focus on hydrogen bonding with residues like Leu120 or Tyr59 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Mapping : Align the benzodioxin-thiazole core with known inhibitors (e.g., Hsp90 inhibitors) to identify critical hydrophobic/electrostatic features .

Validation : Compare predictions with in vitro kinase assays (e.g., CK1α inhibition assays for selectivity) .

What experimental approaches resolve contradictions in apoptosis assay data across cell lines?

Advanced Research Question

- Standardized Protocols : Use Annexin V/PI staining with FACS analysis, ensuring consistent cell density (1×10⁶ cells/mL) and treatment duration (24–48 hours) .

- Controls : Include staurosporine (positive control) and vehicle-treated cells. Normalize data to baseline apoptosis rates.

- Mechanistic Follow-Up : Perform caspase-3/7 activity assays or Western blotting for cleaved PARP to confirm apoptosis pathways .

Troubleshooting : Cell-type-specific metabolic differences (e.g., cytochrome P450 activity) may require dose adjustments .

What in vitro assays are suitable for evaluating enzyme inhibitory activity?

Basic Research Question

- Kinase Inhibition : Use ATP-competitive assays (e.g., CK1α with D4476 as a reference inhibitor) .

- Lipoxygenase Inhibition : Monitor absorbance at 234 nm for conjugated diene formation .

- Dose-Response Curves : Test 0.1–100 µM concentrations, calculating IC₅₀ values via nonlinear regression (GraphPad Prism).

Advanced Application : Pair with thermal shift assays to validate target engagement .

How does scaffold modification of the benzodioxin ring impact pharmacokinetics and selectivity?

Advanced Research Question

- Structural Analogs : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance metabolic stability. Compare with methyl or methoxy derivatives .

- ADME Profiling : Use Caco-2 permeability assays and microsomal stability tests. LogP values >3 may improve blood-brain barrier penetration .

- Selectivity Screening : Test against kinase panels (e.g., 50+ kinases) to identify off-target effects, as done for D4476 .

What strategies validate specificity in multi-kinase inhibition panels?

Advanced Research Question

- Kinome-Wide Profiling : Use platforms like Eurofins KinaseProfiler to test at 1 µM. Focus on kinases with structural homology to CK1α (e.g., CK1δ/ε) .

- CRISPR Knockout Models : Generate CK1α-KO cell lines to confirm on-target effects in proliferation/apoptosis assays .

- Crystallography : Solve co-crystal structures to visualize binding interactions and guide selectivity optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.